molecular formula C11H9F6N3O2 B15022965 6-(furan-2-yl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

6-(furan-2-yl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

Cat. No.: B15022965
M. Wt: 329.20 g/mol
InChI Key: MEGFKTRAAMPPEW-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is a complex organic compound that belongs to the class of oxadiazines. This compound is characterized by the presence of a furan ring, a dimethylamine group, and two trifluoromethyl groups attached to an oxadiazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor containing the furan and dimethylamine groups with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as organolithium or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the oxadiazine ring may produce a corresponding amine derivative.

Scientific Research Applications

6-(furan-2-yl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, the trifluoromethyl groups can enhance the compound’s stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 6-(furan-2-yl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine
  • 2-(furan-2-yl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine
  • 4-(furan-2-yl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of two trifluoromethyl groups enhances its stability and lipophilicity, making it more suitable for certain applications compared to similar compounds.

Properties

Molecular Formula

C11H9F6N3O2

Molecular Weight

329.20 g/mol

IUPAC Name

6-(furan-2-yl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine

InChI

InChI=1S/C11H9F6N3O2/c1-20(2)8-19-9(10(12,13)14,11(15,16)17)18-7(22-8)6-4-3-5-21-6/h3-5H,1-2H3

InChI Key

MEGFKTRAAMPPEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(N=C(O1)C2=CC=CO2)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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